Cas no 334932-13-7 (3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- 3-(Boc-amino)cyclohexanecarboxylic Acid
- 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
- 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid
- BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID
- Cyclohexanecarboxylicacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 3-(Boc-amino)cyclohexanecarboxylic acid
- 3-[[[(1,1-Dimethylethyl)oxy]carbonyl]amino]cyclohexanecarboxylic acid
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- MDL: MFCD03453252
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
- InChI Key: JSGHMGKJNZTKGF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCCC(C(=O)O)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
Experimental Properties
- Density: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.1 g/l) (25 º C),
- Water Partition Coefficient: Slightly soluble in water (2.1 g/L at 25°C).
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202138-5g |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 5g |
$299 | 2021-08-04 | |
| Chemenu | CM202138-10g |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 10g |
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| TRC | B617660-500mg |
3-\u200b(Boc-\u200bamino)\u200bcyclohexanecarboxyli\u200bc Acid |
334932-13-7 | 500mg |
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| TRC | B617660-1g |
3-\u200b(Boc-\u200bamino)\u200bcyclohexanecarboxyli\u200bc Acid |
334932-13-7 | 1g |
$ 105.00 | 2022-06-07 | ||
| TRC | B617660-5g |
3-\u200b(Boc-\u200bamino)\u200bcyclohexanecarboxyli\u200bc Acid |
334932-13-7 | 5g |
$ 483.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24800-250mg |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 250mg |
¥76.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24800-1g |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 1g |
¥101.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24800-5g |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 5g |
¥294.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846715-1g |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 1g |
285.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY149-250mg |
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid |
334932-13-7 | 97% | 250mg |
183CNY | 2021-05-08 |
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Suppliers
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
Comprehensive Guide to 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 334932-13-7)
3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 334932-13-7) is a specialized Boc-protected amino acid derivative widely used in pharmaceutical research, peptide synthesis, and organic chemistry. This compound, featuring a cyclohexane backbone with both carboxylic acid and tert-butoxycarbonyl (Boc) protected amine functional groups, serves as a critical building block for drug discovery and bioconjugation. Its unique structure enables applications in peptide coupling reactions, protease inhibitor design, and chiral auxiliary synthesis, making it a sought-after reagent in modern laboratories.
The growing demand for Boc-protected compounds like 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid aligns with current trends in targeted drug delivery systems and precision medicine. Researchers frequently search for "Boc-cyclohexane derivatives solubility" or "CAS 334932-13-7 synthesis protocol," reflecting its importance in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this compound's alicyclic structure provides enhanced metabolic stability—a key consideration for oral bioavailability optimization in therapeutic peptides.
From a chemical perspective, 334932-13-7 exhibits notable features: the Boc group offers orthogonal protection during multi-step syntheses (cleavable under mild acidic conditions), while the cyclohexane ring introduces conformational constraints valuable for 3D pharmacophore modeling. Recent publications highlight its utility in developing GPCR-targeting ligands and macrocyclic drugs, addressing trending topics like "cyclic peptide drug discovery 2024" and "bioisosteric replacements in medicinal chemistry."
In analytical applications, 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid demonstrates excellent compatibility with HPLC purification (typically >95% purity) and NMR characterization. The compound's chiral center at the cyclohexane position makes it particularly relevant for stereoselective synthesis queries, such as "enantiopure Boc-amino acids preparation." Storage recommendations (-20°C under inert atmosphere) and handling precautions (use of glove boxes for moisture-sensitive operations) are frequently discussed in technical forums.
The commercial landscape for CAS 334932-13-7 reflects its niche importance: while not a bulk chemical, it commands premium pricing in research-grade quantities (typically 1g to 100g scale). Suppliers often emphasize its role in high-value pharmaceutical intermediates, with current market trends showing increased demand for custom Boc-protected building blocks. Regulatory-wise, this material falls outside controlled substance classifications, though proper MSDS documentation is essential for international shipping compliance.
Emerging applications include its use in DNA-encoded library (DEL) platforms and PROTAC degraders—two hot topics in 2024 drug discovery. The compound's dual functionality (amine and carboxyl groups) enables diverse conjugation chemistries, answering frequent search queries like "Boc-amine to azide conversion" or "cyclohexane linker for bioconjugation." These characteristics make it invaluable for developing next-generation antibody-drug conjugates (ADCs).
Environmental and safety profiles of 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid are favorable compared to many organometallic reagents. Waste streams containing this compound generally require standard organic waste disposal protocols, though some institutions recommend acidic hydrolysis of the Boc group prior to disposal—a process aligning with green chemistry principles increasingly searched as "Boc deprotection waste treatment."
For synthetic chemists, the most valuable technical data includes: melting point range (typically 140-145°C), optical rotation (when enantiomerically pure), and solubility parameters (soluble in DCM, DMF; sparingly soluble in hexanes). These properties directly address laboratory pain points expressed in queries like "334932-13-7 recrystallization solvent" or "Boc-cyclohexyl amino acid coupling yield optimization."
Future directions for this chemistry include potential in mRNA vaccine adjuvant design (leveraging its lipid-like properties) and supramolecular catalysis—areas generating substantial academic interest. The compound's structural rigidity makes it particularly suitable for computational chemistry studies, evidenced by growing references in molecular dynamics simulations of peptide-based therapeutics.
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